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5-Propargylamino-ddUTP

DNA Sequencing Polymerase Chain Reaction Nucleic Acid Labeling

5-Propargylamino-ddUTP (5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate, CAS 114748-59-3) is a chemically modified dideoxynucleotide analog derived from ddUTP, featuring a propargylamino group at the 5-position of the uracil base. This structural modification introduces a terminal alkyne functional group, which enables selective post-incorporation conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C12H18N3O13P3
Molecular Weight 505.20 g/mol
Cat. No. B8600594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propargylamino-ddUTP
Molecular FormulaC12H18N3O13P3
Molecular Weight505.20 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=O)NC2=O)C#CCN
InChIInChI=1S/C12H18N3O13P3/c13-5-1-2-8-6-15(12(17)14-11(8)16)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H,14,16,17)(H2,18,19,20)/t9-,10+/m0/s1
InChIKeyHOYCULDIPQRPFI-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propargylamino-ddUTP: A Propargylamine-Modified Dideoxyuridine Triphosphate for Chain-Termination Sequencing and Click Chemistry Labeling


5-Propargylamino-ddUTP (5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate, CAS 114748-59-3) is a chemically modified dideoxynucleotide analog derived from ddUTP, featuring a propargylamino group at the 5-position of the uracil base . This structural modification introduces a terminal alkyne functional group, which enables selective post-incorporation conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The compound retains the defining characteristic of ddUTP—the absence of a 3'-hydroxyl group on the 2',3'-dideoxyribose moiety—thereby functioning as an irreversible chain terminator in DNA polymerization reactions . This dual functionality renders 5-Propargylamino-ddUTP a key building block for developing fluorescent dye-terminator conjugates in Sanger sequencing workflows and other nucleic acid labeling applications .

Why 5-Propargylamino-ddUTP Cannot Be Replaced by Unmodified ddUTP or dUTP Analogs in Precision Nucleic Acid Labeling


Generic substitution of 5-Propargylamino-ddUTP with unmodified ddUTP or alternative amine-modified nucleotides (e.g., 5-aminoallyl-dUTP) fails to preserve the specific dual-functionality required for streamlined Sanger sequencing and click chemistry workflows. While unmodified ddUTP serves solely as a chain terminator, it lacks a reactive handle for subsequent fluorescent labeling, necessitating separate dye-conjugated terminator synthesis and limiting workflow flexibility . Conversely, 5-aminoallyl-dUTP (a dUTP analog) lacks the 2',3'-dideoxy modification, rendering it incapable of chain termination and therefore unsuitable for Sanger sequencing [1]. The propargylamino moiety in 5-Propargylamino-ddUTP uniquely combines the irreversible chain-terminating action of ddUTP with a bioorthogonal alkyne group that permits efficient, specific post-incorporation functionalization via CuAAC click chemistry, a reactivity profile not offered by other common amine-modified nucleotides [2].

5-Propargylamino-ddUTP Evidence Guide: Quantitative Differentiation from ddUTP and Alternative Modified Nucleotides


Enzymatic Incorporation Efficiency of 5-Propargylamino-ddUTP vs. Unmodified dUTP by Common DNA Polymerases

5-Propargylamino-ddUTP exhibits polymerase-dependent differences in incorporation efficiency relative to unmodified dUTP. Comparative analysis shows that Terminal deoxynucleotidyl transferase (TdT) incorporates the modified nucleotide with 96% relative efficiency, whereas Taq DNA polymerase and Klenow fragment exhibit reduced efficiencies of 64% and 82%, respectively [1].

DNA Sequencing Polymerase Chain Reaction Nucleic Acid Labeling

Chain-Termination Potency of 5-Propargylamino-ddUTP Parent Scaffold (ddUTP) vs. dTTP on HIV-1 Reverse Transcriptase

The ddUTP scaffold, which defines the chain-termination mechanism of 5-Propargylamino-ddUTP, demonstrates potent and selective inhibition of HIV-1 reverse transcriptase (RT) with a Ki of 0.05 µM, in contrast to the natural substrate dTTP which does not terminate chain elongation [1]. This Ki value for HIV-1 RT is 20-fold lower than the Ki of 1.0 µM observed for avian myeloblastosis virus (AMV) RT, indicating significant selectivity across reverse transcriptase species [1].

Reverse Transcription Antiviral Research Enzyme Inhibition

Functional Superiority of 5-Propargylamino-ddUTP Over 5-Aminoallyl-dUTP in Sanger Sequencing Workflows

5-Propargylamino-ddUTP possesses a 2',3'-dideoxyribose moiety, which enables irreversible chain termination—a strict requirement for Sanger sequencing. In contrast, 5-aminoallyl-dUTP retains a 3'-hydroxyl group on the deoxyribose ring and therefore cannot terminate DNA synthesis [1]. This fundamental structural difference precludes the use of 5-aminoallyl-dUTP in chain-termination sequencing applications, while 5-Propargylamino-ddUTP has been successfully employed as a precursor for synthesizing fluorescent dye-terminator conjugates for Sanger sequencing [2].

Sanger Sequencing Dye Terminator Chemistry Fluorescent Labeling

Improved Labeling Consistency of Aminopropargyl-Modified Nucleotides vs. Pre-Conjugated Dye-Labeled Nucleotides

Aminopropargyl-modified nucleotides, including 5-Propargylamino-ddUTP, can be incorporated into DNA with extremely high and consistent levels compared to tag-labeled nucleotides, which generally suffer from higher steric hindrance [1]. This higher and more uniform incorporation efficiency enables subsequent reaction with excess amine-reactive reagents to achieve correspondingly high and consistent labeling efficiencies, regardless of the labeling reagent chosen [1]. This two-step labeling method eliminates the need to optimize enzymatic reactions for different dye-modified nucleotides, which may incorporate at widely varying rates [1].

Fluorescent Probe Synthesis Two-Step Labeling Microarray Analysis

Optimal Procurement and Application Scenarios for 5-Propargylamino-ddUTP in Nucleic Acid Research and Diagnostics


Sanger Sequencing Dye-Terminator Synthesis

5-Propargylamino-ddUTP serves as the essential ddUTP-derived building block for synthesizing custom fluorescent dye-terminator conjugates for Sanger sequencing. Its 2',3'-dideoxy structure ensures irreversible chain termination [1], while the propargylamino group provides a reactive handle for post-synthetic conjugation of diverse fluorophores via CuAAC click chemistry [2]. This approach offers flexibility in dye selection and eliminates the need to purchase pre-conjugated terminators. In thermal cycle sequencing experiments, terminators derived from 5-Propargylamino-ddUTP have been shown to generate satisfactory single-color gel images and electropherograms when used with Thermo Sequenase II DNA polymerase [2].

HIV-1 Reverse Transcriptase Inhibition and Mechanistic Studies

The ddUTP core scaffold of 5-Propargylamino-ddUTP confers potent and selective chain-terminating activity against HIV-1 reverse transcriptase (RT), with a Ki of 0.05 µM [1]. This high potency, combined with the alkyne functional group, enables the compound to be used as a probe for studying RT mechanism, active-site interactions, and inhibitor screening. The propargylamino modification permits subsequent fluorescent labeling via click chemistry, facilitating visualization and quantification of RT-catalyzed incorporation events in biochemical assays [2].

High-Efficiency 3'-End Labeling of DNA with Terminal Deoxynucleotidyl Transferase (TdT)

5-Propargylamino-ddUTP is an optimal substrate for TdT-mediated 3'-end labeling of DNA due to its 96% relative incorporation efficiency compared to unmodified dUTP [1]. The compound's dideoxy structure ensures that only a single nucleotide is added to the 3'-terminus (preventing poly-labeling), while the propargylamino group enables subsequent conjugation of fluorescent dyes, biotin, or other reporter molecules via click chemistry [2]. This sequence-agnostic labeling method is particularly valuable for generating custom-labeled oligonucleotide probes for FISH, microarrays, and single-molecule imaging applications.

Custom Fluorescent Probe Production via Two-Step Labeling Workflows

5-Propargylamino-ddUTP is ideally suited for two-step labeling workflows where consistent and high-efficiency incorporation is critical. Unlike pre-conjugated dye-labeled nucleotides, which exhibit variable incorporation rates due to steric hindrance, aminopropargyl-modified nucleotides demonstrate extremely high and uniform incorporation across diverse enzymatic methods [1]. This uniformity enables researchers to enzymatically incorporate 5-Propargylamino-ddUTP into DNA and subsequently label the purified product with any amine-reactive or azide-functionalized dye of choice via NHS ester conjugation or CuAAC click chemistry, achieving consistent labeling densities independent of the fluorophore selected [1].

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